N-{4-[4-(propan-2-yl)phenyl]-1,2,5-oxadiazol-3-yl}-4-(prop-2-en-1-yloxy)benzamide
Description
N-{4-[4-(propan-2-yl)phenyl]-1,2,5-oxadiazol-3-yl}-4-(prop-2-en-1-yloxy)benzamide is a complex organic compound that features a unique combination of functional groups, including an oxadiazole ring and a benzamide moiety
Properties
Molecular Formula |
C21H21N3O3 |
|---|---|
Molecular Weight |
363.4 g/mol |
IUPAC Name |
N-[4-(4-propan-2-ylphenyl)-1,2,5-oxadiazol-3-yl]-4-prop-2-enoxybenzamide |
InChI |
InChI=1S/C21H21N3O3/c1-4-13-26-18-11-9-17(10-12-18)21(25)22-20-19(23-27-24-20)16-7-5-15(6-8-16)14(2)3/h4-12,14H,1,13H2,2-3H3,(H,22,24,25) |
InChI Key |
QVQQZEQAVZQWLE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C2=NON=C2NC(=O)C3=CC=C(C=C3)OCC=C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[4-(propan-2-yl)phenyl]-1,2,5-oxadiazol-3-yl}-4-(prop-2-en-1-yloxy)benzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized by the cyclization of a suitable hydrazide with a nitrile oxide. This step often requires the use of a base such as sodium hydroxide and a solvent like ethanol.
Introduction of the Benzamide Moiety: The benzamide group can be introduced through an amidation reaction, where an amine reacts with a carboxylic acid derivative (e.g., an acid chloride or ester) in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Alkylation: The final step involves the alkylation of the phenolic hydroxyl group with an appropriate alkyl halide under basic conditions to introduce the prop-2-en-1-yloxy group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles to reduce waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
N-{4-[4-(propan-2-yl)phenyl]-1,2,5-oxadiazol-3-yl}-4-(prop-2-en-1-yloxy)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst, leading to the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the benzamide or oxadiazole moieties, using reagents like sodium azide or alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in ether, hydrogen gas with a palladium catalyst.
Substitution: Sodium azide in DMF (dimethylformamide), alkyl halides in the presence of a base like potassium carbonate.
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Azides, alkylated derivatives.
Scientific Research Applications
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. It has been tested against various bacterial strains, showing effectiveness against both Gram-positive and Gram-negative bacteria. The mechanism of action appears to involve the inhibition of specific enzymes critical for bacterial survival .
Antiviral and Anticancer Potential
In addition to its antibacterial properties, N-{4-[4-(propan-2-yl)phenyl]-1,2,5-oxadiazol-3-yl}-4-(prop-2-en-1-yloxy)benzamide has demonstrated potential as an antiviral agent. Studies suggest it may inhibit viral replication through interaction with viral proteins or host cell receptors. Furthermore, preliminary data indicate anticancer properties by targeting pathways involved in tumor growth and metastasis .
Case Studies and Research Findings
Several studies have highlighted the efficacy of this compound:
Mechanism of Action
The mechanism of action of N-{4-[4-(propan-2-yl)phenyl]-1,2,5-oxadiazol-3-yl}-4-(prop-2-en-1-yloxy)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The oxadiazole ring and benzamide moiety can form hydrogen bonds and hydrophobic interactions with the active sites of these targets, modulating their activity. This can lead to various biological effects, depending on the specific target and pathway involved.
Comparison with Similar Compounds
Similar Compounds
- **N-(4-Nitrophenyl)-2-{2-[3-(4-chlorophenyl)-5-[4-(propan-2-yl)phenyl]-4,5-dihydro-1H-pyrazol-1-yl]-4-oxo-4,5-dihydro-1,3-thiazol-5-yl}acetamide
- **4-(Aminomethyl)phenyl (4-(prop-2-yn-1-yloxy)phenyl)methanone
Uniqueness
N-{4-[4-(propan-2-yl)phenyl]-1,2,5-oxadiazol-3-yl}-4-(prop-2-en-1-yloxy)benzamide is unique due to its combination of an oxadiazole ring and a benzamide moiety, which provides a distinct set of chemical and biological properties. This combination allows for versatile interactions with molecular targets, making it a valuable compound for various applications in research and industry.
Biological Activity
N-{4-[4-(propan-2-yl)phenyl]-1,2,5-oxadiazol-3-yl}-4-(prop-2-en-1-yloxy)benzamide is a complex organic compound with significant potential in medicinal chemistry. Its unique structural features, including an oxadiazole ring and a benzamide moiety, suggest diverse biological activities. This article will explore the compound's biological activity, focusing on its antimicrobial, antiviral, anti-inflammatory, and anticancer properties.
Chemical Structure and Properties
The compound has the following characteristics:
- Molecular Formula : C₁₆H₁₉N₃O₂
- Molecular Weight : 287.36 g/mol
- IUPAC Name : this compound
The structure features multiple functional groups that enhance its interaction with biological targets. The presence of the oxadiazole ring is particularly noteworthy due to its known pharmacological properties.
Biological Activity Overview
Recent studies have highlighted several key areas of biological activity for this compound:
1. Antimicrobial Activity
Research indicates that compounds containing oxadiazole moieties exhibit promising antimicrobial properties. For instance, this compound has shown effectiveness against various bacterial strains. The mechanism is believed to involve the disruption of bacterial cell wall synthesis or inhibition of specific enzymes essential for bacterial survival.
2. Antiviral Properties
Preliminary investigations suggest that this compound may also possess antiviral activity. Studies have indicated that derivatives of oxadiazole can inhibit viral replication by interfering with viral enzymes or host cell receptors . However, specific data on the antiviral efficacy of this compound remains limited and warrants further exploration.
3. Anti-inflammatory Effects
The anti-inflammatory potential of this compound has been attributed to its ability to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX). This property positions it as a candidate for treating inflammatory diseases.
4. Anticancer Activity
A significant area of interest is the anticancer activity of this compound. Studies have demonstrated its cytotoxic effects on various cancer cell lines:
The mechanism behind its anticancer activity may involve cell cycle arrest and apoptosis induction in cancer cells . Notably, the introduction of electron-withdrawing groups in similar compounds has been shown to enhance their anticancer efficacy .
Case Studies
Several case studies have investigated the biological activities of related oxadiazole derivatives:
- Study on Anticancer Activity :
- Antimicrobial Evaluation :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
